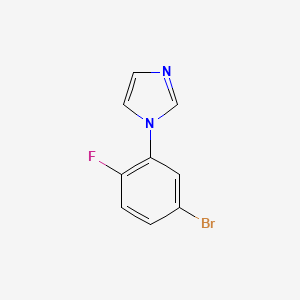

1-(5-Bromo-2-fluorophenyl)-1h-imidazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAHCQEABZCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, a key intermediate in pharmaceutical research and development. The document delves into the two primary and most effective methods for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for successful synthesis, purification, and characterization.

Introduction: The Significance of this compound

The N-aryl imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific molecule, this compound, incorporates several key features that make it a valuable building block for drug discovery. The imidazole ring is a common pharmacophore known for its diverse biological activities. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space. The fluorine atom can also enhance metabolic stability and binding affinity of the final drug candidates.

This guide will provide a detailed exploration of the most reliable methods for the synthesis of this important intermediate, focusing on the practical aspects and the chemical reasoning that informs the choice of reagents and reaction conditions.

Primary Synthetic Pathways: A Comparative Overview

The formation of the C-N bond between the imidazole nitrogen and the aryl ring is the crucial step in the synthesis of this compound. Two powerful cross-coupling reactions have emerged as the methods of choice for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[1]

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based | Copper-based |

| Ligands | Bulky, electron-rich phosphines | Diamines, phenanthrolines, or ligand-free |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Temperature | Generally milder (RT to ~120 °C) | Often requires higher temperatures (>100 °C) |

| Substrate Scope | Very broad, tolerates many functional groups | Can be sensitive to certain functional groups |

| Reaction Times | Typically shorter | Can be longer |

The choice between these two pathways often depends on factors such as catalyst cost and availability, substrate sensitivity, and desired reaction scale.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The reaction involves the palladium-catalyzed coupling of an amine (in this case, imidazole) with an aryl halide.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1,5-dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene) to form a Pd(II) intermediate.

-

Ligand Exchange/Coordination: The imidazole substrate coordinates to the Pd(II) center.

-

Deprotonation: A base deprotonates the imidazole, forming a more nucleophilic imidazolide anion.

-

Reductive Elimination: The desired C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Procedure

Materials:

-

Imidazole

-

1,5-Dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

-

A suitable phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)

-

Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 1,5-dibromo-2-fluorobenzene (1.0 mmol), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and potassium phosphate (2.0 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.

-

Add anhydrous toluene (5-10 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Pathway 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, and modern advancements have made it a highly viable alternative to palladium-catalyzed methods.[2] This reaction utilizes a copper catalyst to couple imidazole with an aryl halide.

Mechanistic Insights

The mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig reaction, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle:

-

Formation of a Copper(I) Imidazolide: The copper(I) catalyst reacts with imidazole in the presence of a base to form a copper(I) imidazolide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) imidazolide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating a Cu(I) species to continue the catalytic cycle.

Experimental Protocol: A Representative Procedure

Materials:

-

Imidazole

-

1,5-Dibromo-2-fluorobenzene or 5-bromo-2-fluoroiodobenzene

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

A suitable ligand (e.g., 1,10-phenanthroline, L-proline, or an N,N'-dimethylethylenediamine) - in some cases, the reaction can be ligand-free.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a sealable reaction vessel, add imidazole (1.2 mmol), 1,5-dibromo-2-fluorobenzene (1.0 mmol), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%, if used), and potassium carbonate (2.0 mmol).

-

Seal the vessel and purge with an inert gas.

-

Add anhydrous DMF (5-10 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. These reactions may require 24-48 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

Purification and Characterization

Purification

Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective in separating the desired product from starting materials and byproducts.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the phenyl rings. The imidazole protons typically appear as singlets or doublets in the aromatic region. The protons on the substituted phenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching of the imidazole and phenyl rings, and C-Br and C-F stretching frequencies.

Conclusion

The synthesis of this compound can be reliably achieved through either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. The choice of method will depend on the specific requirements of the research, including cost, scale, and functional group tolerance. The Buchwald-Hartwig approach generally offers milder conditions and shorter reaction times, while the Ullmann condensation provides a cost-effective alternative. This guide has provided detailed, yet adaptable, protocols and the underlying scientific principles to enable researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate for its application in the advancement of pharmaceutical sciences.

References

- Collman, J. P., & Zhong, M. (2000). An efficient, new method for the N-arylation of imidazoles. Organic Letters, 2(9), 1233–1236.

- Altman, R. A., & Buchwald, S. L. (2006). A mild, copper-catalyzed N-arylation of imidazoles. Organic Letters, 8(13), 2779–2782.

- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). A highly efficient copper(I) bromide catalyzed N-arylation of azoles. Synthesis, 2010(09), 1505-1511.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

- Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 6(33), 8469-8484.

- Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of imidazoles and amines with arylboronic acids catalyzed by copper-exchanged fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524.

- Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of Azoles and Amines with Arylboronic Acids under Base-Free Conditions Using Heterogeneous Copper(I) Oxide. Synthesis, 2008(5), 795-799.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.

Sources

physicochemical properties of 1-(5-Bromo-2-fluorophenyl)-1h-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole

Foreword for the Research Professional

In the landscape of modern drug discovery, the imidazole scaffold remains a "privileged structure" due to its presence in numerous biologically active molecules and its capacity for versatile chemical modification.[1][2][3] The compound this compound is a representative member of a class of molecules designed to explore new chemical space, often as intermediates for synthesizing more complex therapeutic agents.[2] Its structure, featuring a halogenated phenyl ring appended to an imidazole core, presents a unique combination of physicochemical characteristics that are pivotal to its behavior in biological systems.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It is designed to provide a deep, mechanistic understanding of the compound's core properties, the rationale behind their measurement, and their direct implications for preclinical development. We will explore the critical interplay between its structure and its fundamental physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—which collectively govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate. The protocols described herein are presented as self-validating systems, grounded in established analytical principles to ensure accuracy and reproducibility.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to understand its precise molecular structure and fundamental identifiers.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₆BrFN₂

-

Molecular Weight: 241.06 g/mol [4]

-

Canonical Structure: (Note: The structure below represents the specified 1-substituted isomer. Isomeric variations, such as substitution at the C2 position of the imidazole, would exhibit distinct physicochemical properties.)

(Self-generated image for illustrative purposes)

The key structural features that dictate the compound's properties are:

-

The Imidazole Ring: An aromatic heterocycle with two nitrogen atoms. The N-3 nitrogen is basic (a hydrogen bond acceptor), while the N-1 nitrogen, being part of the phenyl-imidazole bond, is non-basic. This duality is central to its pKa and solubility.[1]

-

The Phenyl Ring: A bulky, hydrophobic group that significantly influences lipophilicity.

-

Halogen Substituents (Br and F): These electron-withdrawing groups modulate the electronic properties of the phenyl ring and, by extension, the pKa of the imidazole nitrogen. They also contribute significantly to the molecule's overall lipophilicity.

Acid-Base Properties: The pKa Determination

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter, as it dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly affects its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Theoretical Rationale and Expected Behavior

The imidazole ring contains a pyridine-like nitrogen (N-3) that is basic and can be protonated. For the parent imidazole molecule, the pKa of its conjugate acid is approximately 7.0.[5] However, the attachment of the strongly electron-withdrawing 5-bromo-2-fluorophenyl group to N-1 is expected to significantly reduce the electron density of the imidazole ring system. This inductive effect lowers the basicity of the N-3 nitrogen, meaning it requires a more acidic environment to become protonated. Consequently, the pKa of this compound is predicted to be substantially lower than 7.0. An accurate experimental value is essential for developing pH-specific formulation strategies and predicting in-vivo absorption.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining pKa values.[6][7] It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Steps:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Due to anticipated low aqueous solubility, dissolve the compound in a suitable co-solvent system, such as a 50:50 methanol/water or DMSO/water mixture, to a final volume of 50 mL.

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

-

Titration:

-

Place the solution in a thermostated vessel (e.g., at 25 °C) and purge with an inert gas like argon to eliminate interference from dissolved CO₂.[6]

-

Perform an initial titration with a standardized strong acid (e.g., 0.01 M HCl) to fully protonate the basic nitrogen.

-

Carry out the primary titration by adding small, precise increments of a standardized strong base (e.g., 0.01 M NaOH) using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot indicates the equivalence point (the point of complete neutralization).

-

The pKa is determined from the pH value at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[8] The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is its logarithmic form.

Theoretical Rationale and Expected Behavior

The presence of a large phenyl ring and two halogen atoms (bromine and fluorine) imparts significant hydrophobic character to the molecule. This suggests a positive logP value, indicating a preference for the lipid phase. While the imidazole ring adds some polarity, the overall molecule is expected to be quite lipophilic. A logP value in the range of 1-3 is often considered optimal for oral drug absorption, though this is highly dependent on other factors.[8]

Experimental Protocol: Shake-Flask Method with HPLC Analysis

The "shake-flask" method is the gold standard for logP determination.[9][10] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Workflow for LogP Determination

Caption: Workflow for logP determination via the shake-flask method.

Detailed Steps:

-

Preparation:

-

Prepare a phosphate buffer at a physiologically relevant pH (e.g., 7.4) to ensure the compound remains in its neutral, un-ionized form.[9]

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

-

Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that will be accurately measurable in both phases post-partitioning.

-

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the octanol stock solution with an equal volume of the pre-saturated buffer.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

-

Centrifuge the tube at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

-

Quantification and Calculation:

-

Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.

-

Quantify the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve should be prepared for accurate measurement.

-

Calculate the partition coefficient using the formula: P = [Concentration]octanol / [Concentration]aqueous.

-

The final value is expressed as logP = log₁₀(P).[8]

-

Aqueous Solubility

Aqueous solubility is a fundamental property that determines the maximum concentration of a compound that can be achieved in solution, directly impacting its dissolution rate and bioavailability.[11] Poor solubility is a primary cause of failure for many drug candidates.

Theoretical Rationale and Expected Behavior

Given its significant lipophilic character, this compound is expected to be a poorly soluble compound in aqueous media.[12] However, its solubility will be pH-dependent. At pH values significantly below its pKa, the imidazole nitrogen will be protonated, forming a cationic species. This salt form is generally much more soluble than the neutral free base. Therefore, solubility should be lowest at neutral or basic pH and increase under acidic conditions.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is the most relevant value for biopharmaceutical assessment.[13]

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for thermodynamic solubility determination.

Detailed Steps:

-

Preparation:

-

Add an excess amount of the solid compound to several vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is crucial to ensure a saturated solution.[11]

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and allow any suspended particles to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, with the aliquot taken from the clear supernatant.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

-

Summary of Physicochemical Properties

The following table summarizes the anticipated properties of this compound based on theoretical considerations and data from structurally related compounds. Experimental verification is mandatory for any development program.

| Physicochemical Parameter | Predicted/Expected Value | Importance in Drug Development |

| Molecular Weight | 241.06 g/mol | Influences diffusion and permeability; falls within typical small molecule range. |

| pKa (Conjugate Acid) | 3.5 - 5.5 | Determines ionization state at physiological pH, impacting solubility and absorption. |

| logP | 2.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potential for low solubility and high plasma protein binding. |

| Aqueous Solubility (pH 7.4) | Low (< 10 µg/mL) | A critical parameter for oral bioavailability; may necessitate formulation strategies like salt formation or amorphous dispersions.[12] |

| Chemical Form | Crystalline Solid | Impacts dissolution rate, stability, and handling properties. |

Conclusion: A Profile for Preclinical Assessment

This compound presents a physicochemical profile characteristic of many modern small-molecule drug candidates: high lipophilicity coupled with low intrinsic aqueous solubility and a weakly basic center. The experimental determination of its pKa, logP, and pH-dependent solubility, as outlined in this guide, provides the foundational data necessary for its advancement. This knowledge allows researchers to rationally design formulations, predict its in-vivo behavior, and ultimately determine its viability as a scaffold for developing safe and effective therapeutics. The robust methodologies detailed here ensure that such critical data is generated with the highest degree of scientific integrity.

References

-

Yao, H., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. Available at: [Link]

-

University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UTSC Chemistry Online. Available at: [Link]

-

Pütün, A. E., Bereket, G., & Özbay, N. (1993). Potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara, Series B. Available at: [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

-

Goethals, M., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]

-

de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Sharma, R., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Organic Process Research & Development. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Application Note. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Available at: [Link]

-

Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

-

Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Pharmaffiliates Blog. Available at: [Link]

-

Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. Available at: [Link]

-

Sonawane, L., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

-

G., Rasajna, et al. (2024). Physicochemical Properties of Imidazole. ResearchGate. Available at: [Link]

-

He, X., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. Available at: [Link]

-

Ciura, K., et al. (2017). Experimental logk Data in 60% AN, logP Values Calculated According to... ResearchGate. Available at: [Link]

-

Popović-Nikolić, M., et al. (2021). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(trifluoromethyl)-1H-imidazole. PubChem Compound Summary. Available at: [Link]

-

Saini, M., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. Available at: [Link]

-

National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]

-

Zhang, L., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. PubChem Compound Summary. Available at: [Link]

-

Demirgezer, F. E. (2024). Optical and electroluminescent properties of imidazole based small molecules. OpenMETU. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-((4-Bromo-2-chlorophenyl)(nitroso)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. Pharmaffiliates Product Page. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]

- 5. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Emergence of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole: A Technical Guide for Advanced Drug Discovery

Introduction: Navigating the Chemical Space of Novel Kinase Inhibitors

In the landscape of modern oncology, the pursuit of novel small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazole scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates due to its unique electronic properties and synthetic tractability.[1] This guide provides an in-depth technical overview of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS Number 425379-84-6), a compound of significant interest for researchers, scientists, and drug development professionals. While public domain data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and robust experimental protocols to provide a comprehensive roadmap for its synthesis, characterization, and evaluation as a potential therapeutic agent.

The strategic incorporation of a bromo and a fluoro substituent on the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influencing its binding affinity and selectivity for target kinases.[2] This guide will serve as a foundational resource, empowering research teams to unlock the therapeutic potential of this and structurally related molecules.

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. While experimental data for this compound is not extensively published, we can predict key parameters based on its structure.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₆BrFN₂ | Provides the elemental composition. |

| Molecular Weight | 241.06 g/mol | Influences absorption and distribution. |

| logP (o/w) | ~3.5 | Indicates lipophilicity, affecting cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~30 Ų | Predicts passive molecular transport through membranes. |

| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |

These values are estimations and require experimental verification.

Synthesis and Characterization: A Proposed Route and Analytical Workflow

The synthesis of this compound can be strategically approached through established N-arylation cross-coupling reactions. Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and robust methods for forging the critical C-N bond between the imidazole and the fluorophenyl ring.[3][4][5]

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation offers a classical and often cost-effective approach for N-arylation.[6] This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, imidazole, using a copper catalyst.

Caption: Proposed Ullmann Condensation Workflow.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add imidazole (1.2 equivalents), 1,4-dibromo-2-fluorobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Alternative Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and often more versatile alternative, employing a palladium catalyst with a specialized phosphine ligand.[4][7] This method can offer higher yields and broader functional group tolerance under milder conditions.

Caption: Buchwald-Hartwig Amination Workflow.

Biological Evaluation: A Tiered Approach to Target Identification and Validation

The phenyl-imidazole scaffold is a common feature in many kinase inhibitors.[8] Therefore, a logical starting point for the biological evaluation of this compound is to screen it against a panel of kinases implicated in cancer.

Tier 1: In Vitro Kinase Profiling

A broad kinase panel screen is the first step to identify potential molecular targets. This can be performed using various platforms, such as ADP-Glo™ kinase assays, which measure the amount of ADP produced in a kinase reaction.[9]

Experimental Protocol: In Vitro Kinase Assay

-

Prepare Kinase Reaction Buffer: A typical buffer contains 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate (e.g., a generic peptide or a specific protein substrate), and the test compound.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescent ADP detection reagent.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caption: Tiered Biological Evaluation Workflow.

Tier 2: Cellular Target Engagement and Functional Assays

Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Following target engagement confirmation, cell-based functional assays should be performed to assess the compound's effect on cancer cell proliferation, apoptosis, and relevant signaling pathways.

Tier 3: In Vivo Efficacy Studies

Promising candidates from in vitro and cellular assays should be advanced to in vivo models to evaluate their anti-tumor efficacy. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel kinase inhibitors. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are robust and adaptable, and the tiered experimental approach ensures a thorough and efficient assessment of its therapeutic potential. Future work should focus on the execution of these protocols to generate empirical data, which will be crucial for elucidating the specific kinase targets, mechanism of action, and ultimately, the clinical promise of this and related compounds.

References

- Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo070430o]

- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Preprints.org. [URL: https://www.preprints.org/manuscript/202005.0232/v1]

- A Modified Procedure for the Synthesis of 1-Arylimidazoles. ResearchGate. [URL: https://www.researchgate.net/publication/236009849_A_Modified_Procedure_for_the_Synthesis_of_1-Arylimidazoles]

- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3543973/]

- 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/10-F539577_document_0.pdf]

- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo060943p]

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v26-2/20.pdf]

- bmse000790 Imidazole - Supplemental Proton Data at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000790/str_and_nmr.php]

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/1525]

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273397/]

- Imidazole: Having Versatile Biological Activities. SciSpace. [URL: https://typeset.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951111/]

- Imidazole: Having Versatile Biological Activities. ResearchGate. [URL: https://www.researchgate.

- Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. ResearchGate. [URL: https://www.researchgate.

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [URL: https://www.rsc.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1560]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. [URL: https://patents.google.

-

Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][4]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/257805179_Intramolecular_Ullmann-type_C-N_coupling_for_the_synthesis_of_substituted_benzo45imidazo12-apyrrolo34-cpyridines]

- Physicochemical Properties of Imidazole. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-Properties-of-Imidazole_tbl1_373809071]

- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8790343/]

- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-1-(4-bromo-2-fluorophenyl)-1%2C3-dihydro-Mahto-Yellapu/3013c726d40c04f67644d65123d9418a032f22b8]

- Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. ResearchGate. [URL: https://www.researchgate.

- Imidazole derivatives and intermediates in their preparation. Google Patents. [URL: https://patents.google.

- Process for the preparation of imidazole compounds. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1003-21-0_1HNMR.htm]

- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2673-4192/4/2/23]

- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/049.shtm]

- 5-Bromo-2-(trifluoromethyl)-1H-imidazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/611875]

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [URL: https://www.preprints.org/manuscript/202405.0805/v1]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents. [URL: https://patents.google.

- Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/84107]

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300936s]

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [URL: https://www.reactionbiology.

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/conference-proceedings/spotlight/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform.pdf?rev=6b1d563503f8473981882d2c7b5f10b8&sc_lang=en]

- Kinase Inhibitor Identification and Drug Development. Structure Based Design, Inc. [URL: https://www.strbd.

- Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. [URL: https://www.chemeo.com/cid/70-983-8/1H-Imidazole-4-5-diphenyl-.html]

Sources

- 1. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

An In-Depth Technical Guide to 2-(5-Bromo-2-fluorophenyl)-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the nomenclature, physicochemical properties, proposed synthesis, spectroscopic characterization, and the strategic importance of this molecule in the development of novel therapeutics.

Nomenclature and Structural Elucidation

A critical point of clarification pertains to the compound's nomenclature. The topic of interest, "1-(5-Bromo-2-fluorophenyl)-1h-imidazole," refers to a specific constitutional isomer where the substituted phenyl ring is attached to a nitrogen atom of the imidazole ring. However, a thorough review of the scientific literature and chemical supplier databases reveals that the overwhelmingly prevalent and commercially available isomer is 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 1379324-48-7), where the phenyl ring is attached to the C2 carbon of the imidazole ring[1][2][3].

Due to the scarcity of public data on the N-substituted (1-) isomer, this guide will focus exclusively on the well-documented and synthetically crucial C-substituted (2-) isomer. The structural difference is paramount as it dictates the molecule's reactivity, three-dimensional shape, and its potential as a pharmacophore.

-

IUPAC Name: 2-(5-Bromo-2-fluorophenyl)-1H-imidazole

-

Synonyms: While no common trivial names are widely used, it is categorized under halogenated benzene and imidazole derivatives[1].

-

CAS Number: 1379324-48-7[1]

Physicochemical and Spectroscopic Profile

The combination of a brominated site for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and the imidazole core as a versatile pharmacophore makes this compound a high-value synthetic intermediate.

Key Physicochemical Properties

The fundamental properties of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrFN₂ | [1] |

| Molecular Weight | 241.06 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

| InChI Key | LGBUPCKKHLJVFJ-UHFFFAOYSA-N | [1] |

Expected Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and imidazole rings. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The N-H proton of the imidazole ring typically appears as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbon atoms attached to bromine and fluorine (C5' and C2', respectively) will be significantly influenced, with the C-F bond causing a characteristic large C-F coupling constant.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3400 cm⁻¹ for the N-H stretch, aromatic C-H stretching signals around 3000-3100 cm⁻¹, and C=N/C=C stretching vibrations from the imidazole and phenyl rings in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Synthesis and Reaction Mechanism

A validated, step-by-step protocol for the synthesis of 2-(5-Bromo-2-fluorophenyl)-1H-imidazole is not extensively detailed in publicly accessible journals. However, a robust synthetic route can be proposed based on well-established methodologies for the formation of 2-substituted imidazoles, primarily the Debus-Radziszewski reaction and its modern variants[6][7][8][9][10].

Proposed Synthetic Pathway: One-Pot Condensation

This proposed method involves a one-pot, three-component reaction that is efficient and leverages readily available starting materials. The core logic is the condensation of an aldehyde (providing the C2 carbon and its substituent), a 1,2-dicarbonyl compound, and an ammonia source.

Overall Reaction: 5-Bromo-2-fluorobenzaldehyde + Glyoxal + Ammonium Acetate → 2-(5-Bromo-2-fluorophenyl)-1H-imidazole

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on similar syntheses of 2-aryl-imidazoles[8][9].

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), glyoxal (1.0 eq, typically as a 40% aqueous solution), and ammonium acetate (2.5-4.0 eq).

-

Solvent Addition: Add glacial acetic acid or ethanol as the solvent. Acetic acid often serves as both the solvent and a catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) with vigorous stirring for 3 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC)[6][8].

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Neutralize the aqueous mixture with a base (e.g., ammonium hydroxide or sodium carbonate) to ensure complete precipitation. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product[6][8].

Mechanistic Rationale

The causality behind this one-pot synthesis lies in the sequential condensation reactions. Initially, the aldehyde reacts with ammonia to form an imine, while glyoxal also condenses with ammonia. These intermediates then undergo further condensation and cyclization, followed by an oxidation step (often facilitated by air or the reaction conditions) to form the aromatic imidazole ring. The use of ammonium acetate is critical as it provides the necessary ammonia in a controlled manner.

Applications in Drug Discovery & Medicinal Chemistry

The imidazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[10][11]. 2-(5-Bromo-2-fluorophenyl)-1H-imidazole serves as a strategic starting point for creating more complex molecules, leveraging its key structural features.

Caption: Key structural features and synthetic applications.

-

Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. The 2-phenyl-imidazole core can orient substituents to interact with the ATP-binding site of various kinases, which are critical targets in oncology.

-

Versatile Synthetic Handle: The bromine atom at the 5-position of the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Metabolic Stability and Binding Affinity: The 2-fluoro substituent on the phenyl ring is a classic medicinal chemistry tactic. Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. Its high electronegativity can also lead to favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, enhancing binding affinity.

-

GABA-A Receptor Modulators: The related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for developing metabolically robust positive allosteric modulators of the α1β2γ2 GABA-A receptor, a key target for sedative and anxiolytic drugs[4]. This suggests that 2-(5-Bromo-2-fluorophenyl)-1H-imidazole could be a valuable intermediate for developing novel central nervous system agents.

Safety, Handling, and Storage

As a laboratory chemical, 2-(5-Bromo-2-fluorophenyl)-1H-imidazole requires careful handling in a controlled environment. The following guidelines are based on safety data for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, consult a physician.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture intake.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(5-Bromo-2-fluorophenyl)-1H-imidazole is a strategically designed synthetic intermediate with significant potential in drug discovery. Its combination of a versatile cross-coupling handle, a metabolically stabilizing fluorine atom, and a biologically relevant imidazole core makes it an attractive building block for creating novel therapeutic agents, particularly in the areas of oncology and neuroscience. While a publicly validated, detailed synthesis protocol remains to be published, established organic chemistry principles allow for its reliable preparation, enabling its use in the advancement of medicinal chemistry programs.

References

-

Wróbel, T. M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(15), 4487. Available at: [Link]

-

ProMolec. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved January 17, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000790 Imidazole - Supplemental Proton Data. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 17, 2026, from [Link]

-

Mondal, P., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 158-166. Available at: [Link]

-

Facile Synthesis of Optically Active Imidazole Derivatives. (2007). Molecules, 12(10), 2297-2305. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and antibacterial activities of new metronidazole and imidazole derivatives. Archiv der Pharmazie, 345(10), 814-822. Available at: [Link]

-

Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 29-37. Available at: [Link]

-

Reddy, P. G., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-7. Available at: [Link]

- Google Patents. (n.d.). IE47132B1 - Novel nitroimidazoles and pharmaceutical preparations containing these as well as their manufacture.

-

Rodrigues, F. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1246. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved January 17, 2026, from [Link]

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

-

Arctom Scientific. (n.d.). CAS NO. 1379324-48-7 | 2-(5-Bromo-2-fluorophenyl)imidazole. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.

-

ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]

-

Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. Available at: [Link]

-

ResearchGate. (2005). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. Retrieved January 17, 2026, from [Link]

-

SciSpace. (2014). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]

- 2. 1379324-48-7|2-(5-Bromo-2-fluorophenyl)imidazole|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole for Researchers and Drug Development Professionals

Introduction: Navigating Isomeric Complexity and Strategic Importance

1-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 425379-84-6) is a halogenated N-aryl imidazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of reactive sites and physicochemical properties imparted by the fluorophenyl and bromo-imidazole moieties. The imidazole ring is a ubiquitous scaffold in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1] The addition of a bromo-substituent provides a handle for further functionalization through cross-coupling reactions, while the fluoro-substituent can enhance metabolic stability and binding affinity.

It is critical for researchers to distinguish this compound from its isomer, 2-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS No. 1379324-48-7), where the phenyl ring is attached to the C2 position of the imidazole ring instead of the N1 position.[2] This guide focuses exclusively on the N1-substituted isomer, providing a comprehensive overview of its commercial availability, quality control, safe handling, and synthetic pathways.

Part 1: Commercial Availability and Procurement

This compound is available from several fine chemical suppliers, positioning it as an accessible starting material for research and development. Procurement through commercial vendors is the most direct route for obtaining this compound, saving significant time and resources compared to de novo synthesis.

When sourcing this chemical, it is imperative to use the correct CAS number, 425379-84-6 , to ensure the procurement of the correct N1-isomer.

Table 1: Summary of Commercial Availability

| Supplier | Typical Purity | Available Quantities |

| Various Fine Chemical Vendors | ≥97-98% | 100mg, 250mg, 1g, 5g, and larger bulk quantities upon request |

Note: This table is a general representation. Researchers should consult specific vendor websites for up-to-date information on stock and purity.

Part 2: Quality Control and Analytical Characterization

Verifying the identity and purity of this compound upon receipt is a critical step in ensuring the reliability and reproducibility of experimental results. The following section outlines the expected analytical data for this compound.

Table 2: Physicochemical and Analytical Data

| Property | Value |

| CAS Number | 425379-84-6 |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2 (s, 1H, imidazole), ~7.8-7.9 (m, 2H, phenyl/imidazole), ~7.6 (m, 1H, phenyl), ~7.4 (t, 1H, phenyl), ~7.2 (s, 1H, imidazole) |

| ¹³C NMR (DMSO-d₆) | Expected peaks in the aromatic region (~115-160 ppm), including signals for the carbon atoms of the imidazole and fluorophenyl rings. |

| Mass Spectrometry | [M+H]⁺ at m/z ~241.97 and ~243.97, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument. Researchers should compare their own analytical data with the supplier's certificate of analysis.

Experimental Protocol: Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. While a specific monograph for this compound may not be universally available, a general reverse-phase method can be developed.

Objective: To determine the purity of a commercial sample of this compound.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.

Expected Outcome: A major peak corresponding to the product with a retention time dependent on the specific gradient. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Imidazole and its derivatives are weak bases and may require ion-pairing agents for good peak shape on standard C18 columns.[3]

Part 3: Synthesis Methodologies

While commercially available, an understanding of the synthetic routes to this compound is valuable for researchers interested in synthesizing derivatives or requiring larger quantities than are readily available. The key transformation is the formation of the N-aryl bond between the imidazole nitrogen and the fluorophenyl ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst.[4] It often requires high temperatures but can be effective for the N-arylation of imidazoles.

Experimental Protocol:

-

Setup: To a sealable reaction vessel, add imidazole (1.2 equivalents), 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), a ligand such as L-proline or 1,10-phenanthroline (0.2 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent: Add a high-boiling point polar aprotic solvent such as DMF or DMSO.

-

Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The copper catalyst facilitates the coupling between the deprotonated imidazole and the aryl halide. The ligand improves the solubility and reactivity of the copper catalyst, while the base is necessary to deprotonate the imidazole. The ortho-iodo substituent on the aryl halide is generally more reactive than the bromo substituent in Ullmann couplings.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a more modern and often milder alternative for C-N bond formation.[5] It uses a palladium catalyst with specialized phosphine ligands and generally proceeds at lower temperatures with higher functional group tolerance.[3]

Experimental Protocol:

-

Setup: In a glovebox or under an inert atmosphere (e.g., argon), combine imidazole (1.2 equivalents), 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like XPhos or SPhos (0.05 equivalents), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5 equivalents).

-

Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110°C for 4-18 hours, monitoring the reaction progress.

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with a suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent coordination of the deprotonated imidazole and reductive elimination forms the desired C-N bond and regenerates the palladium(0) catalyst. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[5]

Part 4: Safe Handling and Storage

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on imidazole and related bromo- and fluoro-aromatic compounds.[6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

Handling Procedures:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Protect from moisture.

Part 5: Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The imidazole core is a key pharmacophore in many biologically active compounds, including antifungals, anticancer agents, and anti-inflammatory drugs.[1][8]

The bromo-substituent on the imidazole ring can be further elaborated using cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional molecular diversity. This makes it a versatile platform for generating libraries of compounds for high-throughput screening in drug development programs. For instance, similar bromo-imidazole cores have been used in the development of kinase inhibitors and other targeted therapies.[9]

References

-

El-Gamal, M. I., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(10), 2538. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

-

Patel, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Organic Process Research & Development, 27(10), 1874-1880. Available from: [Link]

-

Wang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 23(23), 14781. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(2), 232-235. Available from: [Link]

-

Carl Roth. (2024). Imidazole Safety Data Sheet. Available from: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-693. Available from: [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available from: [Link]

-

Semantic Scholar. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]

-

ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Available from: [Link]

-

ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433. Available from: [Link]

-

ResearchGate. (2014). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(5-BROMO-2-FLUOROPHENYL)-1H-IMIDAZOLE | CymitQuimica [cymitquimica.com]

- 3. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. carlroth.com [carlroth.com]

- 7. neb.com [neb.com]

- 8. longdom.org [longdom.org]

- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole: A Technical Guide for Researchers